3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol
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Overview
Description
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol: is an organosilicon compound that features a cyclopentanol moiety protected by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of tert-Butyldimethylsilyl Chloride: This is typically prepared by reacting tert-butyl chloride with dimethylchlorosilane in the presence of a catalyst.
Protection of Cyclopentanol: The cyclopentanol is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine to form 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol.
Industrial Production Methods: The industrial production of this compound generally follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C.
Substitution: TBAF in THF at room temperature.
Major Products Formed:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the deprotected alcohol.
Scientific Research Applications
Chemistry:
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine:
- Utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
- Acts as an intermediate in the synthesis of various bioactive compounds .
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new synthetic methodologies and reaction mechanisms .
Mechanism of Action
The mechanism by which 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol exerts its effects primarily involves the protection and deprotection of alcohol groups. The tert-butyldimethylsilyl group provides steric hindrance, protecting the alcohol from unwanted reactions. The deprotection mechanism involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free alcohol .
Comparison with Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (tert-Butyldimethylsilyloxy)phenylboronic acid
Uniqueness:
- Stability: 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol is more hydrolytically stable compared to trimethylsilyl ethers.
- Ease of Removal: The tert-butyldimethylsilyl group can be easily removed under mild conditions using TBAF, making it a preferred protecting group in organic synthesis .
Properties
Molecular Formula |
C12H26O2Si |
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Molecular Weight |
230.42 g/mol |
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-9-10-6-7-11(13)8-10/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
CDSBXCXRCZIGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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